molecular formula C12H16N2O4S B4647204 methyl 5-methyl-2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate

methyl 5-methyl-2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate

Cat. No. B4647204
M. Wt: 284.33 g/mol
InChI Key: SOXWZKBYBDSUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methyl-2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate, also known as MMT, is a chemical compound used in scientific research. It belongs to the class of compounds known as thiophene carboxamides, which have been studied for their potential therapeutic applications. MMT is a white crystalline powder with a molecular weight of 362.4 g/mol and a melting point of 142-144°C.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate is not well understood. However, it is believed to act as a nucleophilic catalyst in certain reactions, due to the presence of the morpholine group. Additionally, methyl 5-methyl-2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate has been shown to interact with metal ions, which may contribute to its fluorescence properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 5-methyl-2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate have not been extensively studied. However, it has been shown to be relatively non-toxic in animal studies, with no significant adverse effects observed at doses up to 500 mg/kg.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 5-methyl-2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate in lab experiments is its relatively low cost and ease of synthesis. Additionally, it has been shown to be relatively stable under a variety of conditions. However, one limitation is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on methyl 5-methyl-2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate. One area of interest is its potential as a photosensitizer in photodynamic therapy. Additionally, further studies could be done to explore its potential as a fluorescent probe for sensing applications. Finally, the synthesis of novel thiophene derivatives using methyl 5-methyl-2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate as a building block could be an area of future research.

Scientific Research Applications

Methyl 5-methyl-2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate has been studied for its potential applications in various scientific fields. One of its primary uses is as a building block for the synthesis of other compounds. It has been used to synthesize a range of thiophene derivatives, which have been studied for their potential biological activities.
methyl 5-methyl-2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate has also been studied for its potential as a fluorescent probe. It has been shown to exhibit strong fluorescence in the presence of certain metal ions, making it useful for sensing applications. Additionally, methyl 5-methyl-2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate has been studied for its potential as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent.

properties

IUPAC Name

methyl 5-methyl-2-(morpholine-4-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-8-7-9(11(15)17-2)10(19-8)13-12(16)14-3-5-18-6-4-14/h7H,3-6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXWZKBYBDSUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)N2CCOCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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